molecular formula C8H7N3O3 B15199254 2-Methoxy-5-nitro-1H-benzo[d]imidazole

2-Methoxy-5-nitro-1H-benzo[d]imidazole

Cat. No.: B15199254
M. Wt: 193.16 g/mol
InChI Key: XFOSTMXCLXZDKN-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitro-1H-benzo[d]imidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitro-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with methoxy-substituted nitrobenzene derivatives. One common method includes the following steps:

    Nitration: Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methoxy-5-nitrobenzene.

    Condensation: The nitrated product is then condensed with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the benzimidazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.

    Substitution: Sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 2-Methoxy-5-amino-1H-benzo[d]imidazole.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzimidazole ring.

Scientific Research Applications

2-Methoxy-5-nitro-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitro-1H-benzo[d]imidazole involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components. This compound may also inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitroimidazole: Lacks the benzo ring, resulting in different chemical properties and biological activities.

    5-Nitrobenzimidazole:

    2-Methoxybenzimidazole: Lacks the nitro group, leading to different chemical behavior and biological effects.

Uniqueness

2-Methoxy-5-nitro-1H-benzo[d]imidazole is unique due to the presence of both methoxy and nitro groups on the benzimidazole ring

Properties

IUPAC Name

2-methoxy-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-9-6-3-2-5(11(12)13)4-7(6)10-8/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOSTMXCLXZDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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